REACTION_SMILES
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[Br:1][CH2:2][c:3]1[n:4][cH:5][cH:6][cH:7][cH:8]1.[N:9]1([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1>>[CH2:2]([c:3]1[n:4][cH:5][cH:6][cH:7][cH:8]1)[N:12]1[CH2:11][CH2:10][N:9]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:14][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(Cc2ccccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |